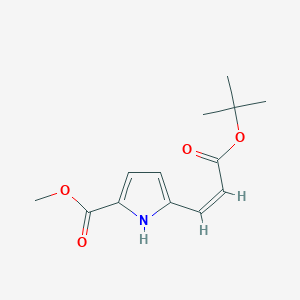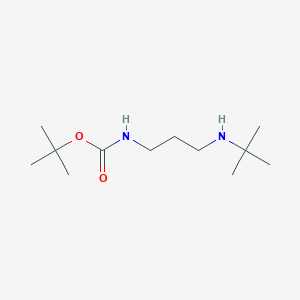
tert-Butyl (3-(tert-butylamino)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(tert-butylamino)propyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol . This compound is often used in the synthesis of various organic molecules and has applications in medicinal chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-(tert-butylamino)propyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 3-bromopropylamine under basic conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(tert-butylamino)propyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Deprotection: Acidic reagents such as trifluoroacetic acid or hydrochloric acid are used to remove the tert-butyl protecting group.
Major Products Formed
Scientific Research Applications
tert-Butyl (3-(tert-butylamino)propyl)carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(tert-butylamino)propyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups . The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-aminopropyl)carbamate: This compound is similar in structure but lacks the tert-butylamino group.
tert-Butyl (3-(methylamino)propyl)carbamate: This compound has a methylamino group instead of a tert-butylamino group.
tert-Butyl (3-(piperazin-1-yl)propyl)carbamate: This compound contains a piperazine ring instead of the tert-butylamino group.
Uniqueness
tert-Butyl (3-(tert-butylamino)propyl)carbamate is unique due to its specific tert-butylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with molecular targets, making it valuable for specific applications in medicinal chemistry and biological research .
Properties
Molecular Formula |
C12H26N2O2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
tert-butyl N-[3-(tert-butylamino)propyl]carbamate |
InChI |
InChI=1S/C12H26N2O2/c1-11(2,3)14-9-7-8-13-10(15)16-12(4,5)6/h14H,7-9H2,1-6H3,(H,13,15) |
InChI Key |
CURYBLQICOFHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


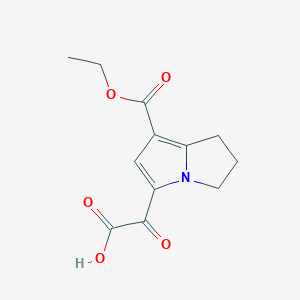
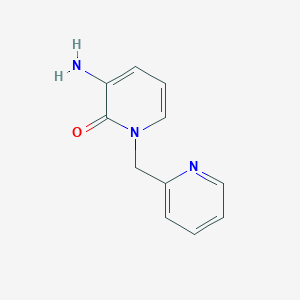
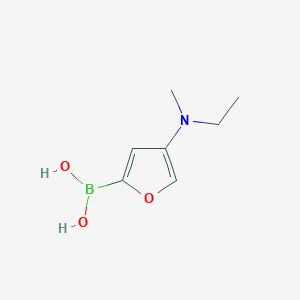
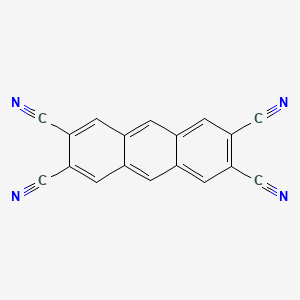
![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13349075.png)
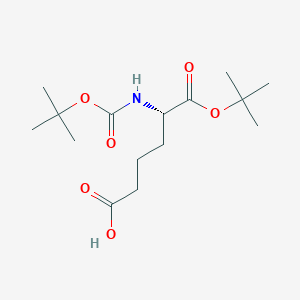
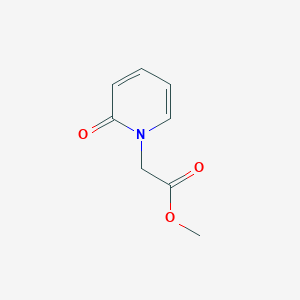
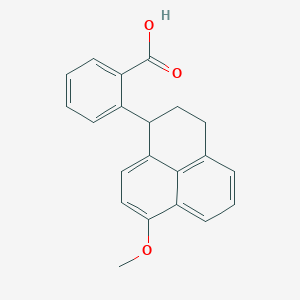
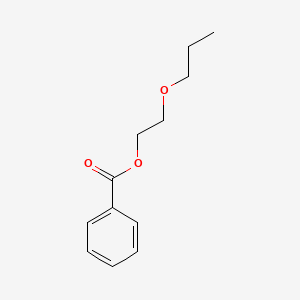
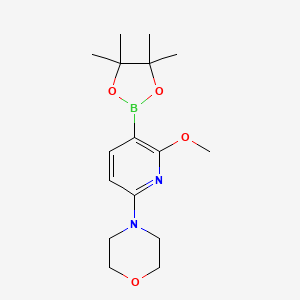
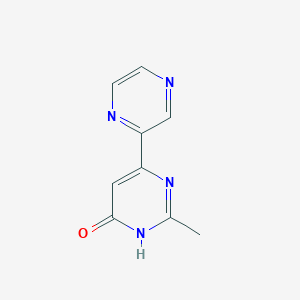
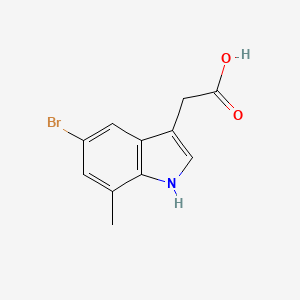
![2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aR)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate](/img/structure/B13349106.png)
